![molecular formula C22H28FN3O B2745947 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide CAS No. 1210643-92-7](/img/structure/B2745947.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains fluorophenyl groups, which are often used in medicinal chemistry due to their ability to mimic hydrogen bonding and improve metabolic stability .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or the functional groups attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the piperazine ring, the fluorophenyl groups, and the butanamide group .Scientific Research Applications
Radiolabeled Antagonists for Neurotransmitter Study
PET Imaging of Serotonin Receptors : Research has been conducted on [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, a new 5-HT1A antagonist used for studying the serotonergic neurotransmission with positron emission tomography (PET). This research includes the chemistry, radiochemistry, and PET studies in animals and humans, providing insights into serotonin receptor distribution and function (Plenevaux et al., 2000).
Synthesis for Neurological Studies : The synthesis and evaluation of flunarizine, a calcium channel blocker with vasodilating effects and antihistamine activity, have been researched. Flunarizine's production involves condensation processes that are relevant to understanding the chemical properties and applications of related compounds (Shakhmaev et al., 2016).
Advanced Imaging Techniques
Comparison of PET Radioligands : A study compared 18F-Mefway with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects, highlighting the differences in uptake and the potential of these radioligands for imaging serotonin receptors in various neurological conditions (Choi et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-2-21(18-6-4-3-5-7-18)22(27)24-12-13-25-14-16-26(17-15-25)20-10-8-19(23)9-11-20/h3-11,21H,2,12-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPCCAFBQLDWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.